Acetate Exchange Reactivity of 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose vs. β-D-Mannose Pentaacetate and β-D-Glucose Pentaacetate
The rate of acetate exchange at the anomeric center (C1) was measured for α-D-mannose pentaacetate (the major anomer in the commercial product) and compared to its β-anomer as well as β-D-glucose pentaacetate. α-D-Mannose pentaacetate exchanged acetate 7-fold faster than its β-anomer but 8-fold slower than β-D-glucose pentaacetate under identical conditions [1].
| Evidence Dimension | Relative acetate exchange rate at C1 |
|---|---|
| Target Compound Data | 1 (reference) |
| Comparator Or Baseline | β-D-Mannose pentaacetate: 0.14x; β-D-Glucose pentaacetate: 8x |
| Quantified Difference | 7x faster than β-anomer; 8x slower than β-D-glucose pentaacetate |
| Conditions | 0.05 M pentaacetate, 0.05 M SnCl4 acetate, 0.05 M SnCl4 in CHCl3, 40°C |
Why This Matters
This intermediate reactivity profile is critical for chemists optimizing glycosylation or protecting group manipulation; it indicates that mannose pentaacetate will undergo anomerization and transacetylation at a predictable, intermediate rate compared to glucose analogs, directly impacting reaction design and outcome.
- [1] Lemieux, R. U., & Brice, C. (1955). A comparison of the properties of pentaacetates and methyl 1,2-orthoacetates of glucose and mannose. Canadian Journal of Chemistry, 33(1), 109-119. View Source
